2-Bromomethyl-3-methylbutyric acid
CAS No.:
Cat. No.: VC14059856
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11BrO2 |
|---|---|
| Molecular Weight | 195.05 g/mol |
| IUPAC Name | 2-(bromomethyl)-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C6H11BrO2/c1-4(2)5(3-7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) |
| Standard InChI Key | HVZXUJMHBYZQHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(CBr)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
2-Bromo-3-methylbutyric acid is systematically named according to IUPAC guidelines as 2-bromo-3-methylbutanoic acid. Common synonyms include α-bromoisovaleric acid, 2-bromoisovaleric acid, and bromoisoval M . The compound’s enantiomeric form, (S)-(-)-2-bromo-3-methylbutyric acid, is distinguished by its chiral center at the second carbon .
Molecular Structure and Stereochemistry
The molecular structure features a bromine atom at the second carbon and a methyl group at the third carbon of a four-carbon carboxylic acid chain. The (S)-enantiomer’s stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, with the SMILES notation CC(C)[C@H](Br)C(O)=O and InChIKey UEBARDWJXBGYEJ-BYPYZUCNSA-N . The racemic mixture lacks stereochemical specificity, with the InChIKey UEBARDWJXBGYEJ-UHFFFAOYSA-N .
Physicochemical Properties
Thermal and Physical Constants
Key physical properties include a melting point of 39–42°C (lit.) and a boiling point of 124–126°C at 20 mm Hg . The density is estimated at 1.4210 g/cm³, with a refractive index of 1.4790 . The compound typically appears as a white to beige crystalline powder or chunks, soluble in alcohol but sparingly soluble in water .
| Property | Value | Source |
|---|---|---|
| Melting Point | 39–42°C | |
| Boiling Point | 124–126°C (20 mm Hg) | |
| Density | 1.4210 g/cm³ (estimate) | |
| Refractive Index | 1.4790 | |
| Solubility in Alcohol | Soluble | |
| pKa | 3.00 ± 0.10 (Predicted) |
Synthesis and Production
Industrial Synthesis Pathways
2-Bromo-3-methylbutyric acid is typically synthesized via the Hell–Volhard–Zelinskii reaction, where isovaleric acid undergoes bromination at the α-position using phosphorus tribromide () or other brominating agents . Optically active forms are produced through asymmetric synthesis or resolution techniques, as demonstrated in studies on enantioselective glutathione conjugation .
Laboratory-Scale Preparation
A common method involves the reaction of 3-methylbutyric acid with bromine in the presence of a catalytic amount of red phosphorus. The product is purified via recrystallization from alcohol, yielding crystalline chunks with >90% purity .
Applications in Organic and Medicinal Chemistry
Intermediate in Amino Acid Synthesis
This compound is pivotal in synthesizing optically active -methylvalines, which are building blocks for peptides and peptidomimetics . The bromine atom’s susceptibility to nucleophilic substitution enables its use in alkylation reactions, forming carbon-nitrogen bonds essential for amino acid derivatives.
Biochemical Studies
Research on glutathione (GSH) conjugation with (R)- and (S)-α-bromoisovaleric acid in rat models highlights its role in studying detoxification pathways . The enantioselective metabolism of the (S)-form underscores the importance of stereochemistry in biochemical interactions .
| Parameter | Value | Source |
|---|---|---|
| Hazard Class | 8 (Corrosive) | |
| Packing Group | III | |
| RIDADR | UN 3261 8/PG 2 | |
| RTECS | ES8055000 | |
| NFPA 704 | Not Available |
Enantiomeric Forms and Stereochemical Impact
(S)-(-)-2-Bromo-3-methylbutyric Acid
The (S)-enantiomer (CAS 26782-75-2) exhibits a melting point of 42°C and distinct metabolic behavior in biological systems . Its InChIKey (UEBARDWJXBGYEJ-BYPYZUCNSA-N) and SMILES notation (CC(C)[C@H](Br)C(O)=O) confirm the (S) configuration .
Comparative Analysis of Enantiomers
While the racemic form is commonly used in industrial applications, the (S)-enantiomer’s role in enantioselective reactions highlights the growing importance of chiral intermediates in pharmaceutical synthesis .
| Manufacturer | Product Number | Purity | Packaging | Price |
|---|---|---|---|---|
| Sigma-Aldrich | 251003 | 97% | 25g | $151 |
| TCI Chemical | B0668 | >90% | 25g | $190 |
| Alfa Aesar | A10756 | 96% | 50g | $88.65 |
Regulatory and Environmental Impact
EPA and FDA Status
The compound is listed in the EPA Substance Registry System (Butanoic acid, 2-bromo-3-methyl-) and has an FDA UNII (M69LGV465C) . Its Environmental Working Group (EWG) Food Score of 1 indicates low concern for food-related toxicity .
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